Computed Lipophilicity (XLogP3-AA) Advantage Over the Amide Drug Substance Leflunomide
The target ethyl ester exhibits a computed XLogP3-AA of 3.5, compared to 2.5 for the structurally analogous amide drug leflunomide, a difference of +1.0 log unit [1][2]. This difference is driven by the replacement of the polar amide NH (H-bond donor) with an ester oxygen and the extension of the alkyl chain from methyl (in leflunomide's bioisosteric sense) to ethyl, which jointly increase lipophilicity and eliminate the sole hydrogen-bond donor present in leflunomide [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.5; H-bond donors = 0; H-bond acceptors = 7; rotatable bonds = 4 |
| Comparator Or Baseline | Leflunomide: XLogP3-AA = 2.5; H-bond donors = 1; H-bond acceptors = 6; rotatable bonds = 2 |
| Quantified Difference | ΔXLogP3-AA = +1.0; ΔH-bond donors = -1; ΔH-bond acceptors = +1; Δrotatable bonds = +2 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
A 1.0 log unit higher XLogP3-AA translates to an approximately 10-fold greater predicted partition into organic solvents, directly affecting extraction efficiency, flash chromatography mobile phase composition, and compatibility with hydrophobic formulation matrices during preclinical development.
- [1] PubChem. Ethyl 5-methyl-3-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxylate. Compound Summary CID 67531951. XLogP3-AA = 3.5; H-bond donors = 0; H-bond acceptors = 7; rotatable bonds = 4. View Source
- [2] PubChem. Leflunomide. Compound Summary CID 3899. XLogP3-AA = 2.5; H-bond donors = 1; H-bond acceptors = 6; rotatable bonds = 2. View Source
